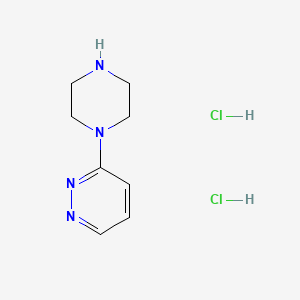

3-Piperazin-1-ylpyridazine dihydrochloride

Description

Significance of Pyridazine (B1198779) Core as a Privileged Scaffold in Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netmdpi.com This designation stems from its recurring presence in biologically active compounds and its ability to interact with a wide range of biological targets. The unique physicochemical properties of the pyridazine core are central to its utility in drug design. nih.gov

One of the key features of the pyridazine ring is its high dipole moment, which arises from the proximity of the two electronegative nitrogen atoms. mdpi.com This property can facilitate crucial π-π stacking interactions with aromatic residues in target proteins. Furthermore, the two nitrogen atoms act as hydrogen bond acceptors, enabling robust interactions with biological targets. nih.gov This dual hydrogen-bonding capacity can be pivotal for molecular recognition and binding affinity. nih.gov

The significance of this scaffold is underscored by its presence in recently approved drugs. For instance, Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist, and Deucravacitinib, an allosteric tyrosine kinase 2 (TYK2) inhibitor, both feature a 3-aminopyridazine (B1208633) core, demonstrating the successful application of this heterocycle in modern pharmaceuticals. nih.gov

| Property | Description | Significance in Drug Design |

|---|---|---|

| Structure | Six-membered aromatic ring with two adjacent nitrogen atoms. | Provides a rigid scaffold with defined vectors for substituent placement. |

| Dipole Moment | High, due to the adjacent nitrogen atoms. mdpi.com | Enhances π-π stacking interactions with target proteins. nih.gov |

| Hydrogen Bonding | Acts as a dual hydrogen bond acceptor. nih.gov | Facilitates strong and specific interactions with biological targets. nih.gov |

| Polarity | More polar and less lipophilic than a phenyl ring. nih.gov | Can improve solubility and overall pharmacokinetic profile. researchgate.net |

| Basicity | Weakly basic. nih.gov | Maintains hydrogen bonding capabilities over a wider pH range. |

Role of Piperazine (B1678402) Moiety in Contemporary Drug Design and Discovery

The piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at the 1 and 4 positions, is another cornerstone of modern medicinal chemistry. nih.gov Its versatile and readily modifiable structure allows for the systematic alteration of a molecule's properties to achieve desired pharmacological effects. nih.gov

A primary role of the piperazine moiety is to enhance the pharmacokinetic properties of drug candidates. nih.gov The two nitrogen atoms, which can be protonated at physiological pH, often lead to increased water solubility and improved oral bioavailability. nih.gov This feature is crucial for developing orally administered drugs. The piperazine ring's relative structural rigidity and large polar surface area also contribute to better ADME characteristics. nih.gov

Furthermore, the piperazine scaffold provides a flexible linker that can connect different pharmacophoric elements within a molecule. The two nitrogen atoms offer multiple points for substitution, enabling chemists to fine-tune binding affinity, selectivity, and metabolic stability. researchgate.net This adaptability allows piperazine-containing compounds to interact with a diverse array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. researchgate.netnih.gov

The prevalence of the piperazine ring is evident across numerous therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. researchgate.netnih.gov This broad applicability highlights its status as a privileged structure in drug discovery. mdpi.com Structure-activity relationship (SAR) studies of various piperazine-containing drugs have provided valuable insights for future research and the rational design of new therapeutic agents. nih.gov

| Property | Description | Significance in Drug Design |

|---|---|---|

| Structure | Six-membered saturated ring with two nitrogen atoms at positions 1 and 4. | Provides a flexible yet constrained linker for connecting molecular fragments. |

| Basicity | The two nitrogen atoms are basic and can be protonated. | Improves aqueous solubility and oral bioavailability. nih.gov |

| Substitution | Allows for disubstitution at the 1 and 4 positions. | Enables fine-tuning of physicochemical and pharmacological properties. researchgate.net |

| Polar Surface Area | Relatively large due to the two nitrogen atoms. | Contributes to favorable ADME characteristics. nih.gov |

| Biological Targets | Interacts with a wide range of receptors and enzymes. | Applicable across multiple therapeutic areas. researchgate.netnih.gov |

Overview of 3-Piperazin-1-ylpyridazine Dihydrochloride (B599025) within Chemical Series Development

While extensive, detailed research findings specifically on 3-Piperazin-1-ylpyridazine dihydrochloride are not widely available in public-domain scientific literature, its structure suggests a significant role as a versatile chemical intermediate in the development of more complex molecules. The dihydrochloride salt form is typically employed to enhance the stability and solubility of the parent compound, making it easier to handle and use in subsequent synthetic steps.

The 3-piperazin-1-ylpyridazine scaffold itself serves as a crucial building block, combining the key features of both the pyridazine and piperazine rings. This scaffold can be readily synthesized and then further functionalized to create libraries of related compounds for biological screening. The pyridazine portion provides a core structure with specific electronic and hydrogen-bonding properties, while the piperazine moiety offers a convenient point of attachment for various substituents, allowing for the exploration of structure-activity relationships (SAR).

For example, in the development of a chemical series, the unsubstituted nitrogen of the piperazine ring in 3-piperazin-1-ylpyridazine can be reacted with a wide range of electrophiles, such as acyl chlorides, sulfonyl chlorides, alkyl halides, and isocyanates. This allows for the introduction of diverse chemical functionalities, which can modulate the compound's affinity and selectivity for a particular biological target.

A structurally related compound, Claziprotamide, which is being investigated for rare metabolic disorders, contains a 1-(6-chloropyridazin-3-yl)piperazin-1-yl moiety. wikipedia.org This illustrates how the piperazinylpyridazine core can be incorporated into larger molecules with therapeutic potential. The synthesis of such complex molecules often relies on the availability of key intermediates like 3-piperazin-1-ylpyridazine, which can be prepared and then elaborated upon.

In essence, this compound represents a foundational element in a modular approach to drug discovery. Its utility lies not as an end-product itself, but as a starting point for the systematic construction of novel chemical entities with tailored pharmacological profiles. The development of a chemical series based on this scaffold would involve synthesizing a range of derivatives and evaluating their biological activity to identify lead compounds for further optimization.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-piperazin-1-ylpyridazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c1-2-8(11-10-3-1)12-6-4-9-5-7-12;;/h1-3,9H,4-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGXFAZMLILKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592288 | |

| Record name | 3-(Piperazin-1-yl)pyridazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90434-90-5 | |

| Record name | 3-(Piperazin-1-yl)pyridazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Piperazinylpyridazines

The functionalization of the pyridazine (B1198779) ring is central to the synthesis of its various derivatives. The electron-deficient nature of the diazine ring system makes it amenable to specific synthetic strategies that are less common for carbocyclic aromatic rings.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing substituents onto the pyridazine core. wikipedia.orgmasterorganicchemistry.com Aromatic rings, typically nucleophilic, become electrophilic and thus susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The pyridazine ring, with its two nitrogen atoms, is inherently electron-deficient, which facilitates SNAr reactions even without strong activating groups. This reactivity is further enhanced in halopyridazines, where the halogen acts as an excellent leaving group.

The reaction proceeds via an addition-elimination mechanism. A nucleophile, such as a piperazine (B1678402) derivative, attacks the carbon atom bearing the leaving group (e.g., a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product. The reactivity of pyridines and other heteroarenes in SNAr reactions is often higher than that of substituted benzenes because the ring nitrogen atoms can effectively stabilize the negative charge of the Meisenheimer intermediate. wikipedia.org

For instance, the reaction of 3,6-dichloropyridazine (B152260) with various amines is a common strategy. nih.govresearchgate.net The reaction of 2-chloro-3-nitropyridine (B167233) with piperazine proceeds via an SNAr mechanism, where the nitro group further activates the ring for nucleophilic attack. nih.gov

Table 1: Examples of Aromatic Nucleophilic Substitution (SNAr) in Pyridazine Synthesis

| Starting Material | Nucleophile | Product | Conditions | Reference |

| 3,6-Dichloropyridazine | 1-[3-(Trifluoromethyl)phenyl]piperazine (B374031) | 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine | Ethanol (B145695), reflux | nih.gov |

| 2-Chloro-3-nitropyridine | Piperazine | 1-(3-Nitropyridin-2-yl)piperazine | Acetonitrile (B52724), reflux | nih.gov |

| 3-Chloro-1,2-benzisothiazole | Piperazine | 3-(Piperazin-1-yl)benzo[d]isothiazole | Ethanol, 80°C | chemicalbook.com |

| 3,6-Dichloropyridazine | 1-(2-Pyridyl)piperazine | 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine | N/A | researchgate.net |

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in organic synthesis, and their application to the pyridazine moiety has significantly broadened the scope of accessible derivatives. thieme-connect.comresearchgate.net These reactions allow for the direct introduction of various groups onto the pyridazine nucleus. thieme-connect.com

Common palladium-catalyzed reactions employed for pyridazine functionalization include:

Suzuki Reaction: This reaction couples organoboron compounds with organic halides or triflates. It is a versatile method for creating C-C bonds and has been used to introduce aryl and heteroaryl groups onto the pyridazine ring. thieme-connect.com For example, 3-chloro-6-methoxypyridazine (B157567) can be coupled with phenylboronic acid to yield 3-methoxy-6-phenylpyridazine. thieme-connect.com

Stille Reaction: This reaction involves the coupling of organostannanes with organic halides. It has been used for the synthesis of 5-alkenylpyridazinones from bromopyridazinone precursors. thieme-connect.com

Sonogashira Reaction: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is particularly useful for introducing alkynyl substituents onto the pyridazine core. thieme-connect.comresearchgate.net The use of a cuprous iodide co-catalyst often improves reaction yields. thieme-connect.com

Heck Reaction: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. researchgate.net

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling amines with aryl halides or triflates. It provides a direct route to aminopyridazines and has been employed in the synthesis of complex molecules like Cariprazine, where N-Boc-piperazine is coupled with 1-bromo-2,3-dichlorobenzene. nih.gov

These methodologies offer significant advantages, including mild reaction conditions and the ability to introduce chemical diversity at late stages of a synthetic sequence. thieme-connect.com

Table 2: Overview of Palladium-Catalyzed Reactions on Pyridazine Scaffolds

| Reaction Type | Pyridazine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki | 3-Chloro-6-methoxypyridazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Arylpyridazine | thieme-connect.com |

| Stille | 5-Bromo-6-phenyl-(2H)-pyridazin-3-one | Vinyltrialkylstannane | Pd(0) catalyst | Alkenylpyridazinone | thieme-connect.com |

| Sonogashira | Bromopyridazinone | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Alkynylpyridazinone | thieme-connect.com |

| Buchwald-Hartwig | 1-Bromo-2,3-dichlorobenzene | N-Boc-piperazine | Pd catalyst | N-Arylpiperazine | nih.gov |

Amide bond formation is a fundamental transformation in organic chemistry, frequently used in the synthesis of pharmaceutically relevant molecules containing the pyridazine scaffold. nih.govacs.org The reaction typically involves the coupling of a carboxylic acid with an amine using a coupling agent to activate the carboxylic acid.

A variety of coupling agents can be employed, such as 1-propylphosphonic anhydride (B1165640) (T3P), which, in combination with a base like pyridine (B92270), facilitates low-epimerization amide bond formation under mild conditions. acs.orgnih.gov This method is robust and suitable for a wide range of substrates, including those prone to racemization. acs.org

In the context of pyridazine chemistry, amide coupling can be used to attach side chains to a pyridazine core bearing either a carboxylic acid or an amine functionality. For example, a series of [6-(3-pyridyl)pyridazin-3-yl]amides were synthesized and studied, highlighting the importance of the amide linkage in connecting different heterocyclic systems. nih.gov Hydrolysis of ester or amide precursors is also a common step, often carried out under acidic or basic conditions, to reveal a carboxylic acid or amine group for further derivatization.

Table 3: Reagents in Amide Coupling Reactions

| Coupling Agent | Base | Solvent | Key Features | Reference |

| 1-Propylphosphonic anhydride (T3P) | Pyridine | Ethyl Acetate | Mild conditions, low epimerization | acs.org |

| EDCI, HOBt | Triethylamine (NEt₃) | Acetonitrile | Standard peptide coupling conditions | nih.gov |

| N/A | Triethylamine (NEt₃) | DMF or DMSO | Used for coupling isonicotinic acid with diamines | nih.gov |

Precursor Synthesis and Derivatization Approaches

The synthesis of 3-piperazin-1-ylpyridazine dihydrochloride (B599025) specifically involves the strategic selection of starting materials and the use of protecting groups to ensure correct regioselectivity and facilitate purification.

A common and direct precursor for the synthesis of many substituted pyridazines is 3,6-dichloropyridazine. researchgate.net This symmetrical starting material can be synthesized from maleic anhydride and hydrazine (B178648) hydrate, followed by chlorination of the resulting 3,6-dihydroxypyridazine using reagents like phosphorus oxychloride or N-chlorosuccinimide. google.comgoogle.com

The reaction of 3,6-dichloropyridazine with one equivalent of a nucleophile, such as piperazine, typically results in a monosubstituted product via an SNAr reaction. nih.gov This monosubstitution occurs because the introduction of the first substituent can deactivate the ring towards a second substitution. This approach is a cornerstone for preparing 3-chloro-6-substituted pyridazines, which can then undergo further functionalization at the remaining chlorine position. For example, reacting 3,6-dichloropyridazine with 1-[3-(trifluoromethyl)phenyl]piperazine in refluxing ethanol yields the monosubstituted product 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. nih.gov

Piperazine has two secondary amine groups of equal reactivity. To achieve monosubstitution on the pyridazine ring, it is often necessary to use a protecting group strategy. The tert-butyloxycarbonyl (BOC) group is commonly used for this purpose. chemicalbook.com 1-Boc-piperazine, which has one nitrogen atom protected, can be synthesized by reacting anhydrous piperazine with di-tert-butyl carbonate. chemicalbook.com

The protected 1-Boc-piperazine can then be reacted with a halopyridazine, such as 3,6-dichloropyridazine. The nucleophilic attack occurs from the unprotected secondary amine, leading to the formation of a BOC-protected piperazinylpyridazine intermediate. nih.gov

The final step is the removal of the BOC protecting group. This is typically achieved under acidic conditions, for example, by treatment with hydrochloric acid (HCl) in a suitable solvent. jgtps.com This deprotection step not only liberates the second amine of the piperazine ring but also forms the hydrochloride salt of the product. If two equivalents of HCl are used, the resulting product is the dihydrochloride salt, as is the case for 3-piperazin-1-ylpyridazine dihydrochloride. This salt form often improves the compound's stability and solubility in aqueous media.

Table 4: Synthetic Sequence Using BOC-Protecting Group

| Step | Reactant 1 | Reactant 2 | Product | Key Transformation | Reference |

| 1. Protection | Piperazine | Di-tert-butyl carbonate | 1-Boc-piperazine | Protection of one piperazine nitrogen | chemicalbook.com |

| 2. Substitution | 3,6-Dichloropyridazine | 1-Boc-piperazine | tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | SNAr reaction | nih.gov |

| 3. Deprotection | BOC-protected intermediate | Hydrochloric Acid (HCl) | 3-(Piperazin-1-yl)pyridazine dihydrochloride | BOC group removal and salt formation | jgtps.com |

Optimization of Reaction Conditions and Process Yields

The optimization of reaction conditions is a critical step in the synthesis of this compound to ensure high yields, purity, and cost-effectiveness. Research into the synthesis of related pyridazine and piperazine derivatives provides valuable insights into the key parameters that can be fine-tuned. These parameters primarily include the choice of solvent, catalyst, reaction temperature, and the nature of the reactants.

A common synthetic route to 3-piperazin-1-ylpyridazine derivatives involves the nucleophilic substitution of a leaving group on the pyridazine ring, typically a halogen, with piperazine. The efficiency of this substitution is highly dependent on the reaction conditions. For instance, in the synthesis of 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine, a yield of 83% was achieved. nih.gov This reaction was carried out by reacting 3,6-dichloropyridazine with 1-[3-(trifluoromethyl)phenyl]piperazine. nih.gov While the specific conditions for this high yield are not detailed in the abstract, it highlights the potential for achieving high process yields.

Further studies on pyridazine synthesis have shown varied yields depending on the specific substrates and conditions used. For example, the synthesis of certain pyridazine derivatives has reported yields ranging from 43% to 71%. liberty.edu In another instance, the synthesis of various 6-substituted pyridazin-3-one derivatives resulted in yields between 73% and 91%. nih.gov These variations underscore the importance of optimizing the reaction parameters for each specific synthetic transformation.

The choice of solvent and catalyst plays a pivotal role in the synthesis of piperazine-containing compounds. Palladium-catalyzed methodologies have been shown to be efficient for the synthesis of arylpiperazines. organic-chemistry.org In some cases, using an excess of piperazine can also serve as the solvent, providing an eco-friendly and cost-effective approach. organic-chemistry.org The use of supported metal ions on polymeric resins as heterogeneous catalysts has also been explored for the synthesis of monosubstituted piperazines, offering a simplified purification process. nih.gov

Microwave-assisted synthesis has emerged as a technique to accelerate reaction times and improve yields. nih.gov This approach has been successfully applied to the synthesis of monosubstituted piperazine derivatives and could be a viable strategy for optimizing the synthesis of this compound. nih.gov

The following data tables, compiled from research on related compounds, illustrate the impact of different reaction conditions on product yields.

| Product | Starting Materials | Yield (%) | Reference |

|---|---|---|---|

| 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine | 3,6-dichloropyridazine and 1-[3-(trifluoromethyl)phenyl]piperazine | 83 | nih.gov |

| Thienyl-pyridazine derivative | Not specified | 43 | liberty.edu |

| Tolyl-pyridazine derivative | Not specified | 51 | liberty.edu |

| Phenyl-pyridazine derivative | Not specified | 71 | liberty.edu |

| 6-(Benzo researchgate.netorganic-chemistry.orgimidazo[1,2-a]pyrimidine-4-yl)-4-(4-nitrophenyl)-2-phenyl-(2H)-pyridazin-3-one | Not specified | 73 | nih.gov |

| 6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-4-(4-nitrophenyl)pyridazin-3-(2H)-one | Not specified | 78 | nih.gov |

| 2-(4-Chlorophenyl)-6-(4-fluorobenzoyl)-4-(4-nitrophenyl)pyridazin-3-(2H)-one | Not specified | 84 | nih.gov |

| 6-Acety-4-(4-nitrophenyl)l-2-phenylpyridazin-3-(2H)-one | Not specified | 89 | nih.gov |

| 6-(4-Bromobenzoyl)-2-(4-chloro-3-nitrophenyl)-4-(4-nitrophenyl)pyridazin-3-(2H)-one | Not specified | 91 | nih.gov |

| Reaction Type | Catalyst | Key Features | Reference |

|---|---|---|---|

| Arylpiperazine Synthesis | Palladium-based | Efficient for C-N bond formation. | organic-chemistry.org |

| Monosubstituted Piperazine Synthesis | Supported Metal Ions on Polymeric Resins | Heterogeneous catalysis, simplified workup. | nih.gov |

Based on the available data for analogous compounds, a systematic optimization for the synthesis of this compound would involve screening various solvents, catalysts (both homogeneous and heterogeneous), and temperature profiles. The use of design of experiments (DoE) could further enhance this process by efficiently exploring the interplay between different reaction parameters to identify the optimal conditions for maximizing the yield and purity of the final product.

Pharmacological Investigations and Target Engagement

Exploration of Biological Targets for Piperazinylpyridazines

Research into the biological activities of piperazinylpyridazine derivatives has identified at least two key protein targets, inhibition of which holds therapeutic promise in oncology and metabolic diseases.

Deoxycytidine Triphosphate Pyrophosphatase 1 (dCTPase) Inhibition

Deoxycytidine triphosphate pyrophosphatase 1 (dCTPase) is a crucial "housekeeping" enzyme that regulates the intracellular nucleotide pool by catabolizing both canonical and non-canonical nucleoside triphosphates. Its role in cancer progression and the maintenance of cancer cell stemness has made it an attractive target for anticancer drug discovery. A novel class of potent dCTPase inhibitors based on the piperazin-1-ylpyridazine scaffold has been identified.

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency of this series. The inhibitory activity of a selection of these compounds against human dCTPase is presented in Table 1. The data reveals that substitutions on the pyridazine (B1198779) and piperazine (B1678402) rings significantly influence the inhibitory potency. For instance, the introduction of a benzoyl group on the piperazine nitrogen and a carboxamide on the pyridazine ring are common features among the more potent inhibitors.

Table 1: Inhibitory Activity of Piperazin-1-ylpyridazine Derivatives against Human dCTPase This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound ID | R1 (Substitution on Piperazine) | R2 (Substitution on Pyridazine) | IC50 (µM) |

|---|---|---|---|

| 1 | 2-(trifluoromethyl)benzoyl | N-benzylcarboxamide | 0.027 |

| 2 | 2-methylbenzoyl | N-benzylcarboxamide | 0.045 |

| 3 | 2-chlorobenzoyl | N-benzylcarboxamide | 0.052 |

| 4 | 2-fluorobenzoyl | N-benzylcarboxamide | 0.078 |

| 5 | benzoyl | N-benzylcarboxamide | 0.230 |

| 6 | 2-(trifluoromethyl)benzoyl | N-ethylcarboxamide | 0.035 |

| 7 | 2-(trifluoromethyl)benzoyl | N-(2-phenylethyl)carboxamide | 0.021 |

Stearoyl-CoA Desaturase-1 (SCD1) Inhibition

Stearoyl-CoA Desaturase-1 (SCD1) is a key enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This function is critical for the synthesis of triglycerides, cholesterol esters, and phospholipids. Inhibition of SCD1 has been identified as a promising strategy for the treatment of metabolic disorders such as obesity and type 2 diabetes. A series of piperazinylpyridazine-based compounds have been discovered as highly potent and selective inhibitors of SCD1.

SCD1 is an iron-containing enzyme located in the endoplasmic reticulum. The catalytic process involves the introduction of a cis double bond at the delta-9 position of long-chain fatty acyl-CoAs, primarily stearoyl-CoA and palmitoyl-CoA. This desaturation reaction is an oxidative process that requires molecular oxygen and the transfer of electrons from NADH through a short electron transport chain involving cytochrome b5 reductase and cytochrome b5. The enzyme's active site contains a diiron center that is crucial for the activation of molecular oxygen and the subsequent hydrogen abstraction from the fatty acyl chain, leading to the formation of the double bond and two molecules of water.

The therapeutic potential of piperazinylpyridazine-based SCD1 inhibitors has been evaluated in preclinical models of metabolic disease. One notable compound from this series, XEN103, has demonstrated significant efficacy in a diet-induced obesity (DIO) mouse model. researchgate.net Administration of XEN103 led to a striking reduction in weight gain in these animals. researchgate.net This in vivo efficacy highlights the potential of this class of compounds to modulate lipid metabolism and address obesity. The in vitro and in vivo potency of a selection of these SCD1 inhibitors are detailed in Table 2.

Table 2: In Vitro and In Vivo Activity of Piperazinylpyridazine-Based SCD1 Inhibitors This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound ID | mSCD1 IC50 (nM) | HepG2 Cell IC50 (nM) | In Vivo Efficacy (ED50, mg/kg) |

|---|---|---|---|

| XEN103 (Compound 49) | 14 | 12 | 0.8 |

| Compound 48 | 18 | 15 | Not Reported |

| Compound 50 | 25 | 22 | Not Reported |

| Compound 52 | 12 | 10 | Not Reported |

| Compound 55 | 30 | 28 | Not Reported |

Ligand-Receptor Interactions and Binding Mechanisms

Understanding the molecular interactions between the piperazinylpyridazine inhibitors and their target enzymes is crucial for rational drug design and optimization.

Molecular Binding Analysis to Identified Protein Targets

dCTPase: Molecular docking studies have been performed to elucidate the binding mode of piperazin-1-ylpyridazine derivatives within the active site of dCTPase. These in silico analyses suggest that the pyridazine and carboxamide moieties of the inhibitors are key for forming hydrogen bonds with amino acid residues in the enzyme's binding pocket. Furthermore, the benzyl (B1604629) or phenyl groups often present in these compounds are proposed to engage in π-π stacking interactions with aromatic residues within the active site, further stabilizing the enzyme-inhibitor complex. These computational findings provide a structural basis for the observed inhibitory activity and guide the design of new, potentially more potent dCTPase inhibitors.

SCD1: While a crystal structure of an SCD1-piperazinylpyridazine complex is not yet available, computational modeling and structure-activity relationship data provide insights into the likely binding interactions. The binding of substrates and inhibitors to SCD1 is thought to occur within a hydrophobic tunnel that leads to the diiron catalytic center. It is hypothesized that the piperazinylpyridazine core of the inhibitors occupies a key position within this tunnel, with various substituents making specific interactions with the surrounding amino acid residues. The potency of these inhibitors is highly dependent on the nature of the substituents on both the piperazine and pyridazine rings, suggesting that these groups are crucial for optimizing the fit and interactions within the SCD1 active site. researchgate.net

Preclinical Pharmacodynamic Assessments

Preclinical pharmacodynamic studies are crucial for characterizing the biochemical and physiological effects of a new chemical entity and for establishing a dose-response relationship. These assessments typically involve both in vitro and in vivo models to determine the compound's efficacy and mechanism of action at a biological target.

Following a thorough review of scientific literature, no specific in vitro efficacy studies for 3-Piperazin-1-ylpyridazine dihydrochloride (B599025) have been identified. Consequently, there is no publicly available data regarding its inhibitory potency, such as IC50 values, against any biological targets. This suggests that the compound itself may not have been a primary focus of pharmacological testing, or that such studies have not been published in the accessible domain. It is possible that this compound serves as a chemical intermediate for the synthesis of more complex molecules that are then subjected to pharmacological evaluation.

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on Pharmacological Potency and Selectivity

Systematic modifications of the 3-piperazin-1-ylpyridazine scaffold have been shown to significantly impact pharmacological potency and selectivity. These modifications can alter the compound's affinity for its biological target and its selectivity over other related targets.

In a series of piperazin-1-yl substituted unfused heterobiaryls designed as 5-HT7 receptor ligands, the nature of the aromatic or heteroaromatic ring system was found to be a key determinant of binding affinity. mdpi.com For instance, replacing a pyrimidine (B1678525) core with a pyridine (B92270) ring did not lead to a dramatic loss of affinity, indicating some level of structural tolerance in that region of the molecule. mdpi.com However, the presence of a 4-(3-furyl) moiety was identified as crucial for high 5-HT7 binding affinity in the substituted pyrimidines. mdpi.com This highlights the importance of specific heteroaromatic systems in establishing favorable interactions with the target protein.

Nitrogen atom oxidation is a common metabolic pathway for compounds containing piperazine (B1678402) and pyridazine (B1198779) rings. nih.gov This biotransformation can significantly modulate the bioactivity of the parent compound. Oxidation of a nitrogen atom introduces a polar group, which can alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. This can lead to a decrease in binding affinity for the target receptor due to steric or electronic effects, or it could potentially lead to the formation of an active metabolite. In the metabolic profiling of a piperazin-1-ylpyridazine derivative, oxidation at one of the nitrogen atoms in the piperazine or pyridazine ring was observed as a notable metabolic pathway. nih.gov

Structure-Metabolism-Relationships (SMR) in Intrinsic Clearance

A significant challenge with some piperazin-1-ylpyridazine derivatives is their rapid in vitro intrinsic clearance, primarily due to metabolic instability. nih.govnih.govscilifelab.sersc.org Understanding the relationship between the chemical structure and metabolic pathways is essential for designing more stable analogs.

Metabolic studies on a lead piperazin-1-ylpyridazine compound revealed several "metabolic hot spots," or sites prone to biotransformation. The major metabolites were identified as mono-hydroxylation products on the benzene (B151609) rings, indicating that these aromatic systems are key sites of metabolism. nih.gov Another significant metabolic pathway was the oxidation of nitrogen atoms within the piperazine or pyridazine rings. nih.gov Hydrolysis was also observed as a minor metabolic route. nih.gov

The metabolic profile of the parent compound (Compound 1 in the study) in mouse and human liver microsomes was found to be similar, with the primary sites of metabolism being:

Mono-hydroxylation of the benzene rings.

Oxidation of a nitrogen atom in the piperazine or pyridazine moiety. nih.gov

Double-oxidation. nih.gov

Based on the identified metabolic liabilities, several rational design strategies were employed to enhance the metabolic stability and prolong the in vitro microsomal half-life of piperazin-1-ylpyridazine derivatives. These strategies focused on blocking or modifying the identified metabolic hot spots. nih.gov

One successful strategy involved "fluorine-blocking" the para-position of a benzene ring, which led to a significant 13-fold increase in the in vitro half-life in mouse liver microsomes. nih.gov Replacing the benzene ring with a mono-substituted thiophene (B33073) did not improve stability; however, the introduction of an endocyclic nitrogen atom, as seen in a thiazole (B1198619) analog, did ameliorate the instability. nih.gov

Further modifications to the core structure, guided by an iterative design process, resulted in a substantial improvement in metabolic stability. By systematically altering substituents and ring systems, it was possible to increase the in vitro microsomal half-life by more than 50-fold. nih.govnih.govscilifelab.sersc.org For example, a derivative (Compound 29 in the study) exhibited a significantly longer half-life in both mouse (113 min) and human (105 min) liver microsomes compared to the initial lead compound (2 min and 3 min, respectively). nih.govscilifelab.sersc.org

The following table summarizes the in vitro microsomal half-life (t1/2) for a selection of piperazin-1-ylpyridazine analogs, illustrating the impact of structural modifications on metabolic stability. nih.gov

| Compound | Modification from Parent Compound (1) | MLM t1/2 (min) | HLM t1/2 (min) |

| 1 | Parent Compound | 2 | 3 |

| 7 | para-Fluoro substitution on benzene ring | 26 | - |

| 8 | Benzene replaced with mono-substituted thiophene | 2 | - |

| 9 | Benzene replaced with thiazole | 11 | - |

| 10 | Removal of benzylic methyl group | 3 | - |

| 29 | Optimized analog with multiple modifications | 113 | 105 |

| MLM: Mouse Liver Microsomes; HLM: Human Liver Microsomes. |

These findings demonstrate that a systematic exploration of structure-metabolism relationships, guided by metabolite identification, can lead to the rational design of piperazin-1-ylpyridazine derivatives with significantly improved metabolic stability. nih.gov

Conformational Analysis and Molecular Flexibility in Ligand-Target Recognition

The interaction between a ligand and its biological target is a highly specific process governed by the three-dimensional arrangement of atoms in both molecules. For 3-Piperazin-1-ylpyridazine dihydrochloride (B599025), a comprehensive understanding of its conformational analysis and molecular flexibility is paramount in elucidating its structure-activity relationship (SAR) and its recognition by a target. The molecule's ability to adopt various spatial arrangements, or conformations, directly influences its binding affinity and efficacy.

The pyridazine ring, being an aromatic heterocycle, is largely planar. nih.gov This planarity is a common feature in many drug molecules as it can facilitate stacking interactions, such as π-π stacking, with aromatic residues within a protein's binding pocket. nih.gov In contrast, the piperazine ring is a saturated heterocycle and is inherently non-planar, possessing significant conformational flexibility.

Studies on similar piperazine-containing compounds have consistently shown that the piperazine ring predominantly adopts a chair conformation. nih.govresearchgate.net This is the most stable conformation for a six-membered saturated ring, as it minimizes both angular and torsional strain. In the context of 3-Piperazin-1-ylpyridazine, the piperazine ring's chair conformation is a critical determinant of the spatial orientation of its substituents. The nitrogen atoms of the piperazine ring can exist in either axial or equatorial positions, which can influence the molecule's interaction with its target.

The flexibility of the piperazine ring allows it to undergo a conformational change known as ring inversion or ring flipping. However, the energy barrier for this inversion can be influenced by the nature of the substituents on the nitrogen atoms. nih.gov In the case of N-acylated piperazines, for instance, the interconversion between chair conformations can be limited at room temperature. nih.gov While 3-Piperazin-1-ylpyridazine is not N-acylated, the attachment of the bulky pyridazine ring can also be expected to influence the dynamics of this ring inversion.

Furthermore, the rotation around the single bond connecting the piperazine and pyridazine rings introduces another degree of freedom. This rotation allows the two ring systems to adopt different relative orientations, which can be crucial for optimal binding to a target. The preferred dihedral angle between these two rings will be influenced by steric hindrance and electronic interactions between the rings and any substituents. X-ray crystallography studies on analogous compounds, such as 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine, have revealed specific dihedral angles between the aromatic and piperazine rings in the solid state, providing valuable insights into low-energy conformations. researchgate.net

Molecular docking and dynamics simulation studies on piperazin-1-ylpyridazine derivatives have highlighted the importance of these conformational features in ligand-target recognition. ijpsdronline.comijpsdronline.com These computational methods suggest that for effective binding, the pyridazine and piperazine moieties must orient themselves in a specific manner to form hydrogen bonds and other non-covalent interactions with the amino acid residues of the target protein. ijpsdronline.com For example, in studies of piperazin-1-ylpyridazine derivatives as deoxycytidine triphosphate pyrophosphatase (dCTPase) inhibitors, it was observed that the pyridazine nucleus is involved in hydrogen bond formation, which would be dependent on the molecule adopting a suitable conformation. ijpsdronline.com

The conformational flexibility of 3-Piperazin-1-ylpyridazine is therefore a double-edged sword. While it allows the molecule to adapt its shape to fit into a binding site—an "induced fit" model—excessive flexibility can be detrimental. A highly flexible molecule has a higher entropic penalty upon binding, as it loses a significant amount of conformational freedom. Therefore, a degree of pre-organization, where the molecule preferentially exists in a conformation that is close to its bioactive conformation, can be advantageous for potent ligand-target recognition.

The dihydrochloride salt form of the compound may also influence its conformation. Protonation of the piperazine nitrogens can affect the electronic distribution and steric bulk, potentially altering the preferred chair conformation and the rotational barrier between the rings.

Interactive Data Table: Conformational Features of Piperazinyl-Pyridazine Scaffolds

| Feature | Description | Significance in Ligand-Target Recognition |

| Pyridazine Ring | Aromatic and planar heterocyclic ring. nih.gov | Facilitates π-π stacking interactions with aromatic residues in the binding pocket. nih.gov |

| Piperazine Ring | Saturated, non-planar six-membered ring. nih.gov | Provides a three-dimensional scaffold for substituent orientation. |

| Piperazine Conformation | Predominantly adopts a stable chair conformation. nih.govresearchgate.net | Minimizes steric strain and dictates the spatial arrangement of attached groups. |

| Molecular Flexibility | Arises from piperazine ring inversion and rotation around the pyridazine-piperazine bond. nih.gov | Allows for an "induced fit" to the target's binding site. |

Computational Chemistry and Molecular Modeling Applications

In Silico Approaches for Drug Discovery and Lead Optimization

Computational methods are critical in the early stages of drug discovery for identifying and refining lead compounds. These approaches accelerate the design-synthesis-test cycle by prioritizing molecules with favorable properties, thereby reducing time and resource expenditure.

A significant challenge in the development of piperazin-1-ylpyridazine-based compounds has been their susceptibility to rapid metabolic degradation. nih.gov A study focused on a series of these compounds, which initially exhibited very short in vitro microsomal half-lives (t₁/₂ of approximately 2-3 minutes in mouse and human liver microsomes), utilized several computational models to predict their Phase I metabolism. nih.gov

The primary goal was to identify metabolic "hotspots" that could be modified to enhance stability. Three key predictive models were employed:

Meteor Nexus: This expert system uses a knowledge base of known metabolic transformations to predict likely metabolites.

MetaPrint2D: This tool predicts sites of metabolism based on atom environments, comparing them to a database of experimentally observed metabolic sites.

XenoSite P450: This model uses a machine-learning approach to predict sites of cytochrome P450-mediated metabolism.

For the piperazin-1-ylpyridazine series, these models provided crucial insights that guided a systematic exploration of structure–metabolism relationships. nih.gov By iteratively modifying the structure to block the predicted sites of metabolism, researchers were able to dramatically improve the metabolic stability of the compounds. This iterative design process, aided by the predictive models, led to the development of analogs with in vitro half-lives increased by more than 50-fold (over 100 minutes). nih.gov It was noted that for this chemical series, addressing only one or two metabolic sites was often insufficient to achieve a significant impact on clearance half-life. nih.gov

| Compound Modification Strategy | Initial Half-Life (t₁/₂) in HLM (min) | Optimized Half-Life (t₁/₂) in HLM (min) | Fold Improvement |

|---|---|---|---|

| Iterative design based on predictive metabolism models | ~3 | >105 | >50 |

HLM: Human Liver Microsomes. Data synthesized from research on piperazin-1-ylpyridazine series. nih.gov

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This methodology is particularly relevant for scaffolds like piperazine (B1678402) and pyridazine (B1198779), which are known to interact with a wide range of biological targets. researchgate.netbenthamdirect.com

The process typically involves:

Library Preparation: A large database of chemical structures (e.g., the ChemBridge library) is prepared for screening. nih.gov

Target-Based Screening: If the 3D structure of the biological target is known, molecular docking is used to "fit" each compound from the library into the target's active site. Compounds are then ranked based on a scoring function that estimates binding affinity. nih.govresearchgate.net

Ligand-Based Screening: If the target structure is unknown, but active ligands have been identified, their properties (e.g., shape, charge distribution) are used to create a pharmacophore model. The library is then searched for compounds that match this model. nih.gov

Through such innovative pre-competitive collaborations, in silico probing of proprietary pharmaceutical company libraries has enabled the rapid expansion and exploration of hit chemotypes, leading to improved antiparasitic activity in one such study on a related heterocyclic core. nih.gov For piperazine-containing libraries, multistep virtual screening protocols based on pharmacophore modeling and molecular docking have been successfully employed to predict the inhibitory potential of compounds against targets like monoamine oxidase. nih.govresearchgate.net

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used to understand how piperazin-1-ylpyridazine derivatives interact with their protein targets at a molecular level.

Studies on piperazin-1-ylpyridazine derivatives as inhibitors of the Deoxycytidine triphosphate pyrophosphatase (dCTPase) enzyme, a target in cancer therapy, have utilized molecular docking to elucidate their binding patterns. researchgate.netijpsdronline.comresearchgate.net Using software like Glide, researchers can predict the binding affinity, represented by a Glide G-score, and the specific conformation (pose) of the ligand within the enzyme's active site. researchgate.net

In one such study, a series of piperazin-1-ylpyridazine derivatives were docked into the dCTPase active site. The compound designated P21 showed the highest predicted binding affinity with a Glide G-score of -4.649. researchgate.net These docking studies are crucial for explaining the structure-activity relationship, showing how small changes in the ligand's structure can affect its binding affinity and, consequently, its inhibitory activity. ijpsdronline.com

| Compound ID | Glide G-score (kcal/mol) | Calculated Binding Energy (dG Bind) | Predicted LogP |

|---|---|---|---|

| P1 | - | -51.430 | 3.00 |

| P2 | - | -59.993 | - |

| P21 | -4.649 | - | - |

Binding energy and pharmacokinetic parameter calculations for select piperazine derivatives targeting dCTPase. researchgate.netijpsdronline.com

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. Docking studies provide detailed insight into these interactions, which are essential for ligand binding. mdpi.com For the piperazin-1-ylpyridazine derivatives targeting dCTPase, the analysis revealed that:

Hydrogen Bonds: The pyridazine and carboxamide functionalities were consistently involved in forming crucial hydrogen bonds with amino acid residues in the active site. researchgate.netijpsdronline.com

π-π Stacking: Aromatic parts of the molecules, such as a benzyl (B1604629) or phenyl nucleus attached to the core structure, were observed to engage in π-π stacking interactions with aromatic residues of the protein. researchgate.netijpsdronline.com

Understanding this interaction network is vital for rational drug design, as it allows chemists to design new analogs that can form stronger or more numerous interactions, leading to enhanced potency and selectivity. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the binding poses predicted by docking and to explore the conformational flexibility of both the ligand and the protein. researchgate.netsemanticscholar.org

In the investigation of piperazin-1-ylpyridazine derivatives as dCTPase inhibitors, MD simulations were performed on the docked complexes. researchgate.netijpsdronline.com These simulations help to confirm that the predicted binding mode is stable over a period of nanoseconds and that the key interactions (like hydrogen bonds and π-π stacking) are maintained. semanticscholar.org This provides greater confidence in the docking results and offers a more realistic model of the binding event, providing a valuable lead for ligand-based anticancer drug design. researchgate.netijpsdronline.com

Quantum Chemical Calculations for Electronic Properties and Reactivity of 3-Piperazin-1-ylpyridazine Dihydrochloride (B599025)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for elucidating the electronic structure and predicting the chemical reactivity of molecules. For 3-Piperazin-1-ylpyridazine dihydrochloride, these theoretical studies provide invaluable insights into its behavior at a molecular level. By modeling the compound in silico, researchers can calculate a range of electronic properties and reactivity descriptors that are often difficult or impossible to measure experimentally. These calculations are typically performed using various functionals, such as B3LYP or WB97XD, and basis sets like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.gov

A fundamental aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. gsconlinepress.comresearchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. gsconlinepress.comijpsdronline.com A smaller energy gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. gsconlinepress.com

From the HOMO and LUMO energies, several global reactivity descriptors can be derived, providing a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.netresearchgate.net Electronegativity describes the molecule's tendency to attract electrons. Chemical hardness and softness are related to the HOMO-LUMO gap and describe the molecule's resistance to changes in its electron distribution. researchgate.net The electrophilicity index quantifies the energy stabilization when the molecule accepts an additional electronic charge from its surroundings. researchgate.net

The following table summarizes key quantum chemical parameters that are typically calculated to describe the electronic properties and reactivity of a molecule like this compound. Note: The values presented here are hypothetical and for illustrative purposes, as specific experimental or computational studies on this exact molecule were not found in the public domain.

| Parameter | Symbol | Typical Value Range (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5 to -7 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1 to -3 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 3 to 5 | Chemical reactivity and kinetic stability |

| Electronegativity | χ | 3 to 5 | Ability to attract electrons |

| Chemical Hardness | η | 1.5 to 2.5 | Resistance to change in electron distribution |

| Chemical Softness | S | 0.4 to 0.7 | Inverse of hardness, indicates higher reactivity |

| Electrophilicity Index | ω | 1.5 to 3 | Propensity to accept electrons |

Another powerful tool in computational chemistry is the Molecular Electrostatic Potential (MEP) surface. The MEP map provides a visual representation of the charge distribution within the molecule, identifying electron-rich and electron-poor regions. gsconlinepress.comresearchgate.net These surfaces are color-coded, typically with red indicating areas of negative electrostatic potential (nucleophilic sites, prone to electrophilic attack) and blue representing regions of positive electrostatic potential (electrophilic sites, susceptible to nucleophilic attack). gsconlinepress.com For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyridazine and piperazine rings, highlighting them as potential sites for hydrogen bonding and other intermolecular interactions. Conversely, positive potentials would be expected around the hydrogen atoms. gsconlinepress.com

The following table details the typical findings from a Molecular Electrostatic Potential analysis.

| Region of Molecule | Typical Electrostatic Potential | Color on MEP Map | Chemical Interpretation |

|---|---|---|---|

| Nitrogen atoms of the pyridazine ring | Negative | Red | Nucleophilic center, potential for electrophilic attack and hydrogen bond acceptance |

| Nitrogen atoms of the piperazine ring | Negative | Red | Nucleophilic center, potential for electrophilic attack and hydrogen bond acceptance |

| Hydrogen atoms attached to carbon | Positive | Blue | Electrophilic center, potential for nucleophilic attack |

| Hydrogen atoms of the dihydrochloride counter-ions | Highly Positive | Deep Blue | Strong electrophilic centers |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Compound Analysis and Purity Assessment

Chromatographic methods are fundamental for separating 3-Piperazin-1-ylpyridazine dihydrochloride (B599025) from impurities, starting materials, and byproducts. The choice of technique depends on the compound's volatility, polarity, and the complexity of the matrix it is in.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like 3-Piperazin-1-ylpyridazine dihydrochloride. rdd.edu.iq Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a non-polar stationary phase and a polar mobile phase. researchgate.net The compound, being a salt, is highly polar and water-soluble, making it ideal for aqueous mobile phases.

In a typical RP-HPLC setup, a C18 column is used, which provides a hydrophobic stationary phase. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. To ensure good peak shape and consistent retention times for a basic compound like this, an acid modifier (e.g., formic acid or trifluoroacetic acid) is added to the mobile phase. This suppresses the ionization of residual silanol (B1196071) groups on the stationary phase and ensures the analyte is in a single protonated state. Detection is commonly achieved using a UV detector, as the pyridazine (B1198779) ring contains a chromophore that absorbs UV light. The retention time of the compound is a key identifier, while the peak area allows for quantification against a reference standard. Purity is assessed by detecting and quantifying any additional peaks in the chromatogram.

Table 1: Illustrative RP-HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. rsc.org For the analysis of this compound, direct injection is not feasible due to its salt form and low volatility. The analysis requires converting the dihydrochloride salt to its free base form, 3-piperazin-1-ylpyridazine, through a simple liquid-liquid extraction under basic conditions. This free base is more volatile and amenable to GC analysis.

The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column, often coated with a non-polar stationary phase like 5% phenyl polysiloxane, separates compounds based on their boiling points and interactions with the phase. As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that allows for unambiguous identification. restek.com This method is highly effective for identifying volatile impurities or related substances. scholars.direct

Table 2: Predicted GC-MS Fragmentation for 3-Piperazin-1-ylpyridazine Free Base

| m/z (Mass-to-Charge) | Possible Fragment Identity |

| 176 | [M]+ (Molecular Ion) |

| 120 | [M - C4H6N]+ (Loss of piperazine (B1678402) fragment) |

| 95 | [C4H3N2S]+ (Pyridazine ring fragment) |

| 85 | [C4H9N2]+ (Piperazine ring fragment) |

| 56 | [C3H6N]+ (Piperazine ring fragment) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For highly sensitive and selective quantification, especially in complex biological or environmental matrices, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method. mdpi.comnih.gov This technique couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. nih.gov An electrospray ionization (ESI) source is typically used, which is ideal for polar and ionizable molecules like 3-Piperazin-1-ylpyridazine.

In an LC-MS/MS experiment, the HPLC system separates the analyte from the matrix components as described in the HPLC section. The eluent is then introduced into the ESI source, where the analyte is ionized, typically forming a protonated molecular ion [M+H]+. The first mass spectrometer (Q1) is set to select this specific precursor ion. The selected ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is extremely selective as it requires a compound to meet three criteria: specific retention time, specific precursor ion mass, and specific product ion masses. mdpi.com

Table 3: Hypothetical LC-MS/MS MRM Parameters for 3-Piperazin-1-ylpyridazine

| Parameter | Value |

| Parent Ion (Precursor) | m/z 177.1 [M+H]+ |

| Product Ion 1 (Quantifier) | m/z 95.1 |

| Product Ion 2 (Qualifier) | m/z 121.1 |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Collision Energy | Optimized for specific instrument |

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of this compound. They work by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds. researchgate.net Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom, allowing for the complete assembly of the molecular puzzle. The dihydrochloride form means the piperazine nitrogens are protonated, which influences the chemical shifts. The spectra are typically run in a deuterated solvent like DMSO-d₆ or D₂O.

The ¹H NMR spectrum would show distinct signals for the protons on the pyridazine ring and the piperazine ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide information on the connectivity of the atoms. For example, the protons on the piperazine ring would likely appear as multiplets due to complex spin-spin coupling.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The number of signals corresponds to the number of chemically non-equivalent carbons. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic). rsc.org

Table 4: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Protons Assigned |

| ~9.5 | br s | 2H, N-H (piperazinium) |

| ~8.9 | dd | 1H, Pyridazine C6-H |

| ~8.0 | dd | 1H, Pyridazine C4-H |

| ~7.6 | dd | 1H, Pyridazine C5-H |

| ~4.0 | m | 4H, Piperazine CH₂ adjacent to pyridazine |

| ~3.4 | m | 4H, Piperazine CH₂ adjacent to NH₂⁺ |

Table 5: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assigned |

| ~158 | Pyridazine C3 |

| ~150 | Pyridazine C6 |

| ~135 | Pyridazine C5 |

| ~120 | Pyridazine C4 |

| ~48 | Piperazine C (adjacent to pyridazine) |

| ~43 | Piperazine C (adjacent to NH₂⁺) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. researchgate.net The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the spectrum would be dominated by features of the protonated piperazine (piperazinium) ring and the aromatic pyridazine system. The spectrum is often obtained from a solid sample mixed with potassium bromide (KBr) to form a pellet.

Key expected absorptions would include broad N-H stretching bands from the piperazinium cation, C-H stretching from both the aromatic and aliphatic parts of the molecule, and characteristic C=C and C=N stretching vibrations from the pyridazine ring. nist.gov

Table 6: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-2700 | N-H Stretch (broad) | Secondary ammonium (B1175870) salt (R₂NH₂⁺) |

| 3100-3000 | C-H Stretch | Aromatic C-H (pyridazine) |

| 3000-2850 | C-H Stretch | Aliphatic C-H (piperazine) |

| 1600-1450 | C=N and C=C Stretch | Aromatic ring stretch (pyridazine) |

| 1400-1300 | C-H Bend | Aliphatic C-H |

| 1250-1150 | C-N Stretch | Aryl-N and Aliphatic C-N |

Advanced Analytical Techniques for Metabolite Identification (Preclinical)

The preclinical assessment of a new chemical entity such as this compound necessitates a thorough investigation of its metabolic profile. The identification of metabolites is crucial as they can significantly contribute to the compound's efficacy and potential toxicity. slideshare.net High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal analytical tool for these studies due to its high sensitivity, selectivity, and structural elucidation capabilities.

In a typical preclinical metabolite identification workflow, the parent compound is incubated with liver microsomes, hepatocytes, or other relevant in vitro systems. Following incubation, the samples are analyzed by LC-MS/MS. The high-resolution mass spectrometry capabilities allow for the accurate mass measurement of potential metabolites, providing initial clues about the metabolic transformations that have occurred. Common metabolic pathways for compounds containing a piperazine ring include N-dealkylation, N-oxidation, and hydroxylation. nih.gov For the pyridazine moiety, metabolic modifications such as oxidation are also plausible. nih.gov

The process of identifying metabolites of this compound would involve the following steps:

Sample Preparation: Incubation of the parent drug with liver microsomes (e.g., from rats or humans) in the presence of NADPH to initiate metabolic reactions. nih.gov

Chromatographic Separation: The resulting mixture is injected into an HPLC system, often using a C18 column, to separate the parent compound from its metabolites. nih.gov

Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. A full scan analysis is performed to detect all potential metabolite ions.

Structural Elucidation: Product ion scans (MS/MS) are then performed on the detected metabolite ions. The fragmentation patterns are compared to that of the parent compound to hypothesize the site of metabolic modification. For instance, a mass shift of +16 Da would suggest an oxidation (hydroxylation), a common metabolic route for piperazine-containing compounds. nih.gov

Advanced software tools can aid in predicting potential metabolites and comparing experimental data with theoretical fragmentation patterns, thus streamlining the identification process.

Method Validation and Quantitative Analysis in Preclinical Biological Matrices

Once the metabolic profile is broadly understood, a sensitive and selective quantitative method is developed and validated for the determination of this compound and its major metabolites in preclinical biological matrices like plasma, urine, and tissue homogenates. This is critical for pharmacokinetic and toxicokinetic studies. The validation of these bioanalytical methods is performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure the reliability and reproducibility of the data. slideshare.netnalam.cafda.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of small molecules due to its superior sensitivity and specificity. nih.govnih.gov A typical LC-MS/MS method for quantifying this compound would be validated for several key parameters.

The validation process ensures that the analytical method is reliable for its intended purpose. The key validation parameters, as stipulated by regulatory bodies, include selectivity, accuracy, precision, recovery, calibration curve performance, and stability. nalam.cagmp-compliance.org

Below are illustrative tables representing typical validation results for a bioanalytical method for a compound structurally similar to this compound in rat plasma.

Table 1: Linearity and Range

This table demonstrates the linearity of the method over a specific concentration range.

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Compound X | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

This table shows the intra- and inter-day precision and accuracy of the method at different quality control (QC) concentrations. Precision is expressed as the coefficient of variation (%CV), and accuracy is expressed as the percentage of the nominal concentration.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | ≤ 20 | 80-120 | ≤ 20 | 80-120 |

| Low | 3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| Medium | 100 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| High | 800 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| LLOQ: Lower Limit of Quantification |

Table 3: Recovery

This table illustrates the extraction efficiency of the analytical method from the biological matrix.

| Analyte | QC Concentration (ng/mL) | Mean Recovery (%) |

| Compound X | 3 | 85.2 |

| 100 | 88.5 | |

| 800 | 86.9 |

Table 4: Stability

This table summarizes the stability of the analyte in the biological matrix under various storage and handling conditions. The results are typically expressed as the percentage deviation from the nominal concentration.

| Stability Condition | Duration | Temperature | Mean Stability (% of Nominal) |

| Freeze-Thaw | 3 cycles | -20°C to Room Temp | 85-115 |

| Short-Term | 4 hours | Room Temperature | 85-115 |

| Long-Term | 30 days | -80°C | 85-115 |

These validated methods are then applied to the analysis of samples from preclinical studies to provide crucial data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Future Directions and Research Perspectives

Development of Novel Piperazinylpyridazine Derivatives with Enhanced Potency and Selectivity

A primary focus of future research will be the rational design and synthesis of novel piperazinylpyridazine derivatives. The goal is to improve upon the potency and selectivity of existing compounds by modifying the core structure. The piperazine (B1678402) and pyridazine (B1198779) rings offer multiple sites for substitution, allowing for a systematic exploration of structure-activity relationships (SAR).

Key strategies for developing next-generation piperazinylpyridazines will likely include:

Substitution on the Pyridazine Ring: Introducing various substituents on the pyridazine moiety can significantly influence the electronic properties and steric profile of the molecule. This can lead to enhanced binding affinity for specific biological targets. For instance, the introduction of different functional groups can modulate the compound's interaction with receptor pockets, potentially increasing efficacy and reducing off-target effects.

Modification of the Piperazine Ring: Altering the substitution pattern on the piperazine ring is another critical avenue for optimization. The nitrogen atoms of the piperazine ring are key points for modification, often influencing the pharmacokinetic properties of the molecule.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres—substituents with similar physical or chemical properties that produce broadly similar biological effects—can lead to compounds with improved metabolic stability and bioavailability.

The following table provides examples of how modifications to the piperazinylpyridazine scaffold can influence biological activity, based on findings from related compound series.

| Compound Scaffold | Modification | Observed Effect on Biological Activity |

| Piperazinylpyridazine | Substitution on the pyridazine ring | Altered receptor binding affinity and selectivity |

| Piperazinylpyridazine | N-alkylation of the piperazine ring | Modified pharmacokinetic properties |

| Arylpiperazine | Introduction of electron-withdrawing groups | Enhanced potency for specific targets |

Exploration of New Therapeutic Indications for Piperazinylpyridazine Scaffolds

The diverse pharmacological activities exhibited by piperazine and pyridazine derivatives suggest that the piperazinylpyridazine scaffold may have therapeutic potential beyond its currently explored applications. wuxiapptec.com Future research will likely investigate the efficacy of these compounds in a wider range of diseases.

Potential new therapeutic areas for exploration include:

Oncology: The piperazine moiety is a common feature in many anticancer agents. americanelements.com Investigating the antiproliferative and cytotoxic effects of novel piperazinylpyridazine derivatives against various cancer cell lines could uncover new therapeutic leads.

Neurodegenerative Diseases: Given the prevalence of the piperazine core in centrally acting drugs, exploring the neuroprotective and cognitive-enhancing properties of these compounds in models of Alzheimer's and Parkinson's disease is a promising research direction. nih.gov

Inflammatory Disorders: Many heterocyclic compounds containing nitrogen exhibit anti-inflammatory properties. americanelements.com Screening piperazinylpyridazine derivatives in models of inflammation could lead to the development of new treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Infectious Diseases: The antimicrobial potential of piperazine-containing compounds is well-established. americanelements.com Synthesizing and testing new piperazinylpyridazine derivatives against a panel of pathogenic bacteria and fungi could yield novel anti-infective agents.

Integration of Multi-Omics Data in Preclinical Research and Target Validation

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides powerful tools for understanding the complex biological mechanisms underlying disease and drug action. Integrating multi-omics data into the preclinical evaluation of piperazinylpyridazine derivatives can offer a more comprehensive understanding of their mechanism of action and help in identifying and validating novel drug targets.

Key applications of multi-omics in this context include:

Target Identification and Validation: By analyzing changes in gene expression, protein levels, and metabolite profiles in response to treatment with a piperazinylpyridazine derivative, researchers can identify the specific cellular pathways and molecular targets modulated by the compound.

Biomarker Discovery: Multi-omics data can help in the identification of predictive biomarkers of drug response. This can aid in patient stratification and the development of personalized medicine approaches.

Toxicity Profiling: "Toxicogenomics" and "toxicoproteomics" can be used to assess the potential toxicity of new drug candidates at an early stage of development by identifying adverse changes in gene and protein expression patterns.

Advancements in Computational Methodologies for Expedited Drug Design

Computational approaches have become indispensable in modern drug discovery, offering the potential to significantly reduce the time and cost associated with developing new medicines. Advanced computational methodologies can be applied to the design and optimization of piperazinylpyridazine derivatives.

Key computational techniques that will drive future research include:

Molecular Docking and Virtual Screening: These methods can be used to predict the binding affinity and mode of interaction of virtual libraries of piperazinylpyridazine derivatives with specific biological targets. This allows for the prioritization of compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized derivatives.

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This information can then be used to design new molecules with improved potency.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of a drug-target complex over time, helping to understand the molecular basis of binding and to refine the design of more effective inhibitors.

The following table summarizes some of the key computational tools and their applications in the design of piperazinylpyridazine derivatives.

| Computational Method | Application | Potential Outcome |

| Molecular Docking | Predicting binding modes and affinities | Prioritization of candidate compounds |

| Virtual Screening | Screening large compound libraries | Identification of novel hit molecules |

| QSAR Modeling | Predicting biological activity from structure | Guiding the design of more potent analogs |

| Pharmacophore Modeling | Identifying key structural features for activity | Design of novel scaffolds with desired activity |

| Molecular Dynamics | Simulating drug-target interactions | Understanding the molecular basis of binding |

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing 3-Piperazin-1-ylpyridazine dihydrochloride with high yield?